![molecular formula C18H27N3O3S B5376154 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5376154.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that has been studied extensively for its potential therapeutic applications. CSP-1103 is a piperidine derivative and belongs to the class of sulfonamide compounds.
Mecanismo De Acción
The exact mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide is not fully understood. However, it is believed to work by modulating the activity of voltage-gated sodium channels in the central nervous system. This modulation leads to a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain and inflammation.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis, respectively. Additionally, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide has been shown to have anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide is that it has been shown to be effective in several animal models of neurological and inflammatory disorders. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide. One direction is to investigate its potential as a treatment for other neurological and inflammatory disorders. Another direction is to further elucidate its mechanism of action to optimize its therapeutic potential. Additionally, future studies could investigate the pharmacokinetics and safety of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide in humans to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis method of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide involves the reaction of 4-aminobenzenesulfonyl chloride with cyclohexylamine in the presence of a base to form N-(4-aminobenzenesulfonyl)cyclohexylamine. This intermediate is then reacted with piperidine-1-carboxylic acid to form N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide has been studied for its potential therapeutic applications in several scientific research fields. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propiedades
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-18(21-13-5-2-6-14-21)19-15-9-11-17(12-10-15)25(23,24)20-16-7-3-1-4-8-16/h9-12,16,20H,1-8,13-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQMFVOCQMTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.